Fenbufen sodium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

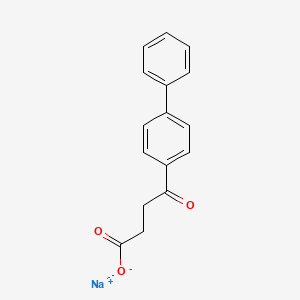

Fenbufen sodium is a nonsteroidal anti-inflammatory drug (NSAID) primarily used to treat pain and inflammation. It belongs to the propionic acid derivatives class of drugs and was introduced under the trade name Lederfen in the 1980s. due to liver toxicity, it was withdrawn from markets in the developed world in 2010 . This compound is still available in some countries and is used to treat conditions such as osteoarthritis, ankylosing spondylitis, and tendinitis .

Preparation Methods

Fenbufen sodium can be synthesized by acylation of biphenyl with succinic anhydride under Friedel-Crafts conditions . The reaction involves the use of aluminum chloride as a catalyst. The synthetic route can be summarized as follows:

Acylation: Biphenyl reacts with succinic anhydride in the presence of aluminum chloride to form 4-(4-biphenylyl)-4-oxobutanoic acid.

Neutralization: The resulting acid is then neutralized with sodium hydroxide to form this compound.

Industrial production methods typically follow similar synthetic routes but may involve additional purification steps to ensure the final product’s quality and purity .

Chemical Reactions Analysis

Fenbufen sodium undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction of this compound can yield alcohol derivatives.

Substitution: this compound can undergo substitution reactions, particularly at the aromatic ring.

The major products formed from these reactions include 4-biphenylacetic acid, 4-(4-biphenylyl)-4-hydroxybutyric acid, and various halogenated or nitrated derivatives .

Scientific Research Applications

Fenbufen sodium has several scientific research applications:

Mechanism of Action

Fenbufen sodium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the production of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .

Comparison with Similar Compounds

Fenbufen sodium is similar to other NSAIDs such as aspirin, phenylbutazone, and indomethacin. it has some unique properties:

Metabolism: This compound is metabolized to active metabolites, which contribute to its anti-inflammatory effects.

Similar compounds include:

- Aspirin

- Phenylbutazone

- Indomethacin

- Ibuprofen

- Naproxen

- Fenoprofen

This compound’s unique combination of potency and lower gastrointestinal toxicity makes it a valuable compound for research and therapeutic applications.

Properties

CAS No. |

77479-09-5 |

|---|---|

Molecular Formula |

C16H13NaO3 |

Molecular Weight |

276.26 g/mol |

IUPAC Name |

sodium;4-oxo-4-(4-phenylphenyl)butanoate |

InChI |

InChI=1S/C16H14O3.Na/c17-15(10-11-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12;/h1-9H,10-11H2,(H,18,19);/q;+1/p-1 |

InChI Key |

XVQJIQGMWDJLSO-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Isopropylimino)dimethylene]bisphosphonic acid](/img/structure/B13796357.png)

![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2E)-2-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)ethylidene]cyclopentanone](/img/structure/B13796410.png)

![4-(5-Bromo-imidazo[1,2-a]pyridin-2-yl)benzoic acid methyl ester](/img/structure/B13796413.png)